2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile
Description
2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of the fluoro and benzonitrile groups in the structure adds to its chemical reactivity and potential utility in various scientific fields.
Properties
IUPAC Name |
2-fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3O/c17-14-6-5-11(7-12(14)8-18)9-20-10-19-15-4-2-1-3-13(15)16(20)21/h1-7,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTNFGCTECNIFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC3=CC(=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile typically involves the reaction of 2-fluorobenzonitrile with a quinazolinone derivative. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is often studied for its ability to inhibit enzymes involved in disease pathways. The compound binds to the active site of the enzyme, blocking its activity and thereby exerting its therapeutic effects. The pathways involved may include those related to cancer cell proliferation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile
- 2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzoic acid
Uniqueness
2-Fluoro-5-[(4-oxoquinazolin-3-yl)methyl]benzonitrile is unique due to its specific structural features, such as the presence of both fluoro and benzonitrile groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
